(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 152.2 g/mol. This compound belongs to the class of pyrazolo derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure features a tetrahydropyridine ring fused to a pyrazole moiety, contributing to its chemical properties and reactivity.
The compound is classified under the Chemical Abstracts Service (CAS) number 1131912-86-1 and is also identified by the PubChem compound identifier 105429741. Its structure can be represented by the InChI Key: KLPAICNJZWCWKQ-UHFFFAOYSA-N. It has garnered interest due to its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol can be approached through various synthetic routes. One notable method involves the use of sonochemical techniques that enhance reaction rates and yields. For example, a scalable sonochemical synthetic strategy has been reported which utilizes specific solvents and reaction conditions to facilitate the formation of pyrazolo derivatives efficiently .
The synthesis typically involves:
The molecular structure of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol consists of:
The structural representation can be summarized as follows:
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol participates in various chemical reactions typical for compounds containing both nitrogen and oxygen functionalities:
These reactions are often facilitated by adjusting pH levels or using catalysts to enhance reactivity. For instance, acid-catalyzed reactions can promote the formation of more complex structures through dehydration processes.
The mechanism of action for (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol is primarily linked to its interactions with biological targets. It is theorized that this compound may exhibit pharmacological activities through:
Research into related compounds suggests that such interactions could lead to significant biological outcomes, including anti-inflammatory or analgesic effects.
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol has potential applications in:
Its unique structure makes it a candidate for further research into therapeutic applications in areas such as oncology or neuropharmacology.
The synthesis of the (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) core typically begins with N-aminopyridinium salts or substituted pyridine derivatives. A widely adopted route involves a 1,3-dipolar cycloaddition between a 1-aminopyridinium ylide and an acetylene dicarboxylic acid ester. This reaction constructs the pyrazolo[1,5-a]pyridine ring, followed by monodecarboxylation to yield the unsaturated intermediate. Subsequent catalytic hydrogenation (e.g., using Pd/C or PtO₂ under H₂ atmosphere) saturates the pyridine ring, affording the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. The hydroxymethyl group at the 3-position is introduced via Mannich reaction with formaldehyde or formylation (e.g., using paraformaldehyde) followed by reduction with NaBH₄. Alternative routes employ cyclocondensation of hydrazine derivatives with carbonyl-containing piperidine precursors, where the hydroxymethyl group is installed pre- or post-cyclization .
Table 1: Representative Multi-Step Synthesis Routes
Starting Material | Key Steps | Yield (%) | Reference |
---|---|---|---|
1-Aminopyridinium salt | 1,3-Dipolar cycloaddition; Hydrogenation | 45–65 | |
2-Formylpiperidine | Hydrazine cyclization; Formylation | 50–70 | |
Ethyl 3-oxopiperidine-1-carboxylate | Condensation with hydrazine; Reduction | 55–68 | [6] |
The primary alcohol of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol serves as a versatile handle for regioselective derivatization. Sulfonamide conjugation is achieved by reacting the alcohol with sulfonyl chlorides (e.g., 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride) in aprotic solvents like dichloromethane, using bases such as triethylamine to scavenge HCl. Carbamate formation employs benzyl isocyanate or di-tert-butyl dicarbonate (Boc₂O) under mild conditions (0–25°C), preserving ring saturation. For etherification, Mitsunobu reactions with phenols or alcohols (using triphenylphosphine and diethyl azodicarboxylate) enable C–O bond formation without affecting the secondary amine in the tetrahydropyridine ring. Crucially, reaction pH must be controlled (pH 7–9) to prevent ring dehydrogenation or N-demethylation .
Table 2: Regioselective Reactions of the Hydroxymethyl Group
Reaction Type | Reagents/Conditions | Product Yield (%) |
---|---|---|
Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂, 0°C → 25°C | 75–92 |
Carbamoylation | R-N=C=O, THF, 12 h, 25°C | 80–88 |
Mitsunobu etherification | R-OH, PPh₃, DEAD, THF | 65–78 |
Heterogeneous catalysts are pivotal for efficient ring cyclization and saturation. Nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ facilitates pyrazole ring formation via cooperative vinylogous anomeric-based oxidation (CVABO) under solvent-free conditions at 100°C, achieving yields >85%. This catalyst enhances regioselectivity by adsorbing carbonyl and amine intermediates onto its porous surface, aligning reactants for optimal cyclization. For ring saturation, Pd-doped metal–organic frameworks (e.g., Pd@UiO-66) enable selective hydrogenation of the pyridine ring at 30–50°C, minimizing over-reduction. Homogeneous catalysts like SnCl₂·2H₂O in water mediate one-pot multicomponent cyclizations but suffer from lower recyclability. Catalyst loadings of 2–5 mol% are typical, with Fe₃O₄-based systems allowing magnetic recovery and reuse for ≥5 cycles without significant activity loss [3] [6].
Solvent-free methodologies minimize waste and streamline purification. The cyclocondensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ proceeds without solvents at 100°C, with intermediates purified via cascade crystallization by adding hot ethanol and cooling. Similarly, amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyzes pyrazolo[3,4-b]pyridine syntheses at room temperature, where products precipitate upon completion and are isolated by filtration. Magnet-assisted purification leverages Fe₃O₄-containing catalysts retrieved via external magnets, eliminating column chromatography. These approaches reduce organic solvent use by 70–90% and cut energy demands by operating at ambient temperatures or using exothermic cyclizations to drive reactions [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1